Cas no 82551-63-1 (4-Nitrobenzyl2-diazoacetoacetate)

4-Nitrobenzyl2-diazoacetoacetate structure
82551-63-1 structure
商品名:4-Nitrobenzyl2-diazoacetoacetate
CAS番号:82551-63-1
MF:C11H9N3O5
メガワット:263.206262350082
MDL:MFCD11977231
CID:60459
PubChem ID:53872938

4-Nitrobenzyl2-diazoacetoacetate 化学的及び物理的性質

名前と識別子

    • 4-Nitrobenzyl 2-diazoacetoacetate
    • p-Nitrobenzyl 2-diazoacetoacetate
    • 4-Nitrobenzyl-2-diazoacetoacetate
    • 4-Nitrobenzyl 2-diazo-3-oxobutanoate
    • Butanoic acid, 2-diazo-3-oxo-, (4-nitrophenyl)methyl ester
    • (4-Nitrophenyl)methyl 2-diazo-3-oxobutanoate (ACI)
    • p-Nitrobenzyl α-diazoacetoacetate
    • AKOS015833332
    • Q-101438
    • SCHEMBL2940773
    • 82551-63-1
    • AS-75473
    • AC-5315
    • 4-Nitrobenzyl 2-diazo-3-oxo-butanoate
    • F16802
    • HEKGSEIAAGMGPL-UHFFFAOYSA-N
    • A840369
    • p-nitrobenzyl alpha-diazoacetoacetate
    • 4-Nitrobenzyl2-diazoacetoacetate
    • (4-NITROPHENYL)METHYL 2-DIAZO-3-OXOBUTANOATE
    • DB-028983
    • MDL: MFCD11977231
    • インチ: 1S/C11H9N3O5/c1-7(15)10(13-12)11(16)19-6-8-2-4-9(5-3-8)14(17)18/h2-5H,6H2,1H3
    • InChIKey: HEKGSEIAAGMGPL-UHFFFAOYSA-N
    • ほほえんだ: [N-]=[N+]=C(C(C)=O)C(OCC1C=CC([N+](=O)[O-])=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 262.04600
  • どういたいしつりょう: 263.054
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 437
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 123A^2

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: No data available
  • ゆうかいてん: No data available
  • ふってん: No data available
  • フラッシュポイント: No data available
  • PSA: 140.41000
  • LogP: 0.12146
  • じょうきあつ: No data available

4-Nitrobenzyl2-diazoacetoacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N232735-500mg
4-Nitrobenzyl2-diazoacetoacetate
82551-63-1
500mg
$115.00 2023-05-17
eNovation Chemicals LLC
D130859-5g
p-Nitrobenzyl2-diazoacetoacetate
82551-63-1 97%
5g
$120 2024-05-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N46490-5g
4-Nitrobenzyl 2-diazo-3-oxobutanoate
82551-63-1
5g
¥122.0 2021-09-08
A2B Chem LLC
AC42364-5g
4-nitrobenzyl 2-diazoacetoacetate
82551-63-1
5g
$1986.00 2024-04-19
A2B Chem LLC
AC42364-500mg
4-nitrobenzyl 2-diazoacetoacetate
82551-63-1
500mg
$321.00 2024-04-19
1PlusChem
1P0057MK-5g
4-nitrobenzyl 2-diazoacetoacetate
82551-63-1 98%+;RG
5g
$24.00 2024-04-21
Aaron
AR0057UW-100g
4-NITROBENZYL 2-DIAZOACETOACETATE
82551-63-1 98%
100g
$41.00 2025-02-10
1PlusChem
1P0057MK-25g
4-nitrobenzyl 2-diazoacetoacetate
82551-63-1 98%+;RG
25g
$32.00 2024-04-21
eNovation Chemicals LLC
D130859-25g
p-Nitrobenzyl2-diazoacetoacetate
82551-63-1 97%
25g
$130 2024-05-23
eNovation Chemicals LLC
D130859-100g
p-Nitrobenzyl2-diazoacetoacetate
82551-63-1 97%
100g
$160 2025-02-21

4-Nitrobenzyl2-diazoacetoacetate 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Triethylamine ,  4-Acetamidobenzenesulfonyl azide Solvents: Acetonitrile ;  0 °C → rt; 2 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  40 - 60 min, 23 °C
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  60 - 90 min, 23 °C
リファレンス
2-Diazoacetoacetic acid, an efficient and convenient reagent for the synthesis of α-diazo-β-keto esters
Meyer, Michael E.; et al, Chemical Communications (Cambridge, 2006, (12), 1316-1318

合成方法 2

はんのうじょうけん
1.1 Solvents: Toluene ;  15 h, reflux
1.2 Reagents: Triethylamine ,  Tosyl azide Solvents: Acetonitrile ;  0 °C; 30 min, 0 °C; 3 h, rt
リファレンス
Synthesis of a panipenem intermediate p-nitrobenzyl-2-oxo-carbapenam-3-carboxylate
Chen, Xiaofang; et al, Zhongguo Yaowu Huaxue Zazhi, 2008, 18(2), 119-122

合成方法 3

はんのうじょうけん
1.1 Reagents: Triethylamine ,  4-Dodecylbenzenesulfonyl azide Solvents: Acetonitrile ;  cooled; 30 min, cooled; 2 h, rt
リファレンス
The synthesis of Panipenem-Betamipron
Wang, Qi-jun; et al, Zhejiang Huagong, 2010, 41(1), 9-14

合成方法 4

はんのうじょうけん
1.1 Solvents: Toluene ;  7 h, reflux; reflux → 30 °C
1.2 Reagents: Triethylamine ,  4-Dodecylbenzenesulfonyl azide Solvents: Toluene ;  1 h, 25 °C
リファレンス
Improved synthesis of panipenem
Fang, Huizhen; et al, Zhongguo Yaowu Huaxue Zazhi, 2011, 21(3), 216-219

合成方法 5

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  60 - 90 min, 23 °C
リファレンス
2-Diazoacetoacetic acid, an efficient and convenient reagent for the synthesis of α-diazo-β-keto esters
Meyer, Michael E.; et al, Chemical Communications (Cambridge, 2006, (12), 1316-1318

合成方法 6

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  40 - 60 min, 23 °C
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  60 - 90 min, 23 °C
リファレンス
2-Diazoacetoacetic acid, an efficient and convenient reagent for the synthesis of α-diazo-β-keto esters
Meyer, Michael E.; et al, Chemical Communications (Cambridge, 2006, (12), 1316-1318

合成方法 7

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Methanol ,  Water ;  90 min, 35 °C
2.1 Solvents: Toluene ;  15 h, reflux
2.2 Reagents: Triethylamine ,  Tosyl azide Solvents: Acetonitrile ;  0 °C; 30 min, 0 °C; 3 h, rt
リファレンス
Synthesis of a panipenem intermediate p-nitrobenzyl-2-oxo-carbapenam-3-carboxylate
Chen, Xiaofang; et al, Zhongguo Yaowu Huaxue Zazhi, 2008, 18(2), 119-122

合成方法 8

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Sodium azide Solvents: Acetone ,  Water ;  rt
1.2 Catalysts: Methanesulfonyl chloride ;  rt → 30 °C; 2 h, 30 °C; 30 °C → 55 °C; 30 min, 55 °C; 55 °C → rt
1.3 Reagents: Water
リファレンス
Synthesis of p-nitrobenzyl 2-diazoacetoacetate
Wang, Shujuan; et al, Jingxi Huagong Zhongjianti, 2007, 37(2), 37-38

合成方法 9

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium chloride Solvents: Tetrahydrofuran ;  2 h, rt
リファレンス
New six-membered cyclic nitroso acetals - N-silyloxy-3,6-dihydro-2H-1,2-oxazines: synthesis and studies of the nitrogen inversion process
Shved, Alexander; et al, European Journal of Organic Chemistry, 2016, 2016(33), 5569-5578

4-Nitrobenzyl2-diazoacetoacetate Raw materials

4-Nitrobenzyl2-diazoacetoacetate Preparation Products

4-Nitrobenzyl2-diazoacetoacetate 関連文献

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:82551-63-1)4-Nitrobenzyl 2-diazoacetoacetate
sfd4673
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ